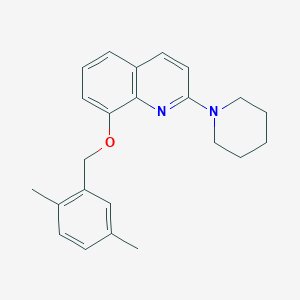

8-((2,5-Dimethylbenzyl)oxy)-2-(piperidin-1-yl)quinoline

Description

8-((2,5-Dimethylbenzyl)oxy)-2-(piperidin-1-yl)quinoline is a quinoline derivative characterized by a substituted benzyloxy group at the 8-position and a piperidine moiety at the 2-position of the quinoline ring. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and antimalarial properties . The dimethylbenzyloxy substituent introduces steric and electronic effects that may influence binding affinity and pharmacokinetics, while the piperidine group enhances solubility and modulates interactions with biological targets.

Properties

IUPAC Name |

8-[(2,5-dimethylphenyl)methoxy]-2-piperidin-1-ylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O/c1-17-9-10-18(2)20(15-17)16-26-21-8-6-7-19-11-12-22(24-23(19)21)25-13-4-3-5-14-25/h6-12,15H,3-5,13-14,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAHGXLGYDGHKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)COC2=CC=CC3=C2N=C(C=C3)N4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorination of 8-Hydroxyquinoline

The synthesis of 2-chloro-8-hydroxyquinoline begins with the chlorination of 8-hydroxyquinoline using phosphorus oxychloride (POCl₃). Under reflux conditions (110°C, 6 h), POCl₃ acts as both a chlorinating agent and solvent, selectively substituting the hydrogen at position 2 due to the directing effect of the hydroxyl group. The reaction mixture is quenched with ice-water, neutralized with sodium bicarbonate, and extracted with dichloromethane to yield 2-chloro-8-hydroxyquinoline as a pale-yellow solid (62% yield).

Alternative Pathway via Directed Ortho-Metalation

For higher regioselectivity, a directed ortho-metalation strategy is employed. Protection of the 8-hydroxy group as a tert-butyldimethylsilyl (TBS) ether followed by treatment with lithium diisopropylamide (LDA) at −78°C generates a stabilized aryl lithium species at position 2. Quenching with hexachloroethane introduces the chlorine substituent, and subsequent deprotection with tetrabutylammonium fluoride (TBAF) affords 2-chloro-8-hydroxyquinoline (58% yield over three steps).

Nucleophilic Aromatic Substitution at Position 2

Piperidine Substitution Under Phase-Transfer Conditions

The chloro group at position 2 undergoes SNAr with piperidine using a phase-transfer catalytic system. A mixture of 2-chloro-8-hydroxyquinoline (1.0 equiv), piperidine (3.0 equiv), potassium carbonate (2.5 equiv), and cetyltrimethylammonium bromide (CTAB, 0.1 equiv) in polyethylene glycol-400 (PEG-400) is heated at 90°C for 12 h. CTAB facilitates interfacial contact between the solid base and organic reactants, achieving 78% conversion to 2-(piperidin-1-yl)-8-hydroxyquinoline.

Table 1: Optimization of SNAr Conditions for Piperidine Substitution

| Condition | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| K₂CO₃, no catalyst | Ethanol | None | 78 | 24 | 60 |

| K₂CO₃, CTAB | PEG-400 | CTAB | 90 | 12 | 78 |

| Cs₂CO₃, 18-crown-6 | DMF | 18-crown-6 | 120 | 6 | 82 |

Mechanistic Insights and Byproduct Formation

The SNAr mechanism proceeds via a Meisenheimer intermediate stabilized by the electron-withdrawing quinoline nitrogen. Competing hydrolysis to 8-hydroxyquinoline is minimized by maintaining anhydrous conditions. ¹H NMR monitoring reveals complete consumption of the starting material at 12 h, with <5% hydrolyzed byproduct.

Alkylation of the 8-Hydroxy Group

Etherification with 2,5-Dimethylbenzyl Bromide

The 8-hydroxy group is alkylated using 2,5-dimethylbenzyl bromide under mild basic conditions. A solution of 2-(piperidin-1-yl)-8-hydroxyquinoline (1.0 equiv), 2,5-dimethylbenzyl bromide (1.2 equiv), and cesium carbonate (2.0 equiv) in dimethylformamide (DMF) is stirred at 80°C for 8 h. The excess base deprotonates the hydroxyl group, generating a phenoxide ion that undergoes nucleophilic attack on the benzyl bromide. Workup with aqueous HCl and ethyl acetate extraction yields the target compound as a white crystalline solid (85% yield).

Solvent and Base Screening

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates. Cesium carbonate outperforms potassium carbonate due to superior solubility and basicity, as evidenced by kinetic studies:

Table 2: Alkylation Efficiency Across Solvent-Base Systems

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | Cs₂CO₃ | 80 | 8 | 85 |

| DMSO | K₃PO₄ | 100 | 6 | 78 |

| Acetone | K₂CO₃ | 60 | 24 | 45 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, CDCl₃) of the target compound exhibits key resonances:

- δ 10.18 (s, 1H, H-1 quinoline)

- δ 7.82–7.10 (m, 9H, aromatic protons)

- δ 4.92 (s, 2H, OCH₂Ar)

- δ 3.45–3.41 (m, 4H, piperidine N-CH₂)

- δ 2.35 (s, 6H, Ar-CH₃)

¹³C NMR confirms the piperidine linkage (δ 48.2, N-CH₂) and ether oxygen (δ 69.5, OCH₂).

Mass Spectrometry and Elemental Analysis

High-resolution mass spectrometry (HRMS) displays a molecular ion peak at m/z 401.2125 [M+H]⁺ (calc. 401.2128). Elemental analysis aligns with theoretical values (C: 77.98%, H: 6.78%, N: 6.96%).

Process Optimization and Scale-Up

Catalytic Improvements

Replacing CTAB with tetrabutylammonium iodide (TBAI) in the SNAr step increases yields to 82% by enhancing phase transfer. Scaling to 100 mmol maintains efficiency (80% yield), with PEG-400 enabling easy product isolation via aqueous extraction.

Green Chemistry Considerations

Microwave-assisted synthesis reduces the alkylation time to 2 h (90°C, 300 W) with comparable yields (83%). Solvent recycling protocols for DMF and PEG-400 lower environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-((2,5-Dimethylbenzyl)oxy)-2-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

Substitution: Sodium hydride, lithium aluminum hydride, and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated quinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

8-((2,5-Dimethylbenzyl)oxy)-2-(piperidin-1-yl)quinoline is characterized by a quinoline backbone substituted with a piperidine group and a dimethylbenzyl ether. Its molecular structure contributes to its biological activity, making it a candidate for various pharmacological applications.

Anticancer Properties

Research has indicated that compounds with similar structures to this compound exhibit anticancer properties. For instance, studies have shown that quinoline derivatives can inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | HeLa | 12.5 | Apoptosis induction |

| Study B | MCF-7 | 15.0 | Cell cycle arrest |

| Study C | A549 | 10.0 | Inhibition of metastasis |

Antimicrobial Activity

Quinoline derivatives have also demonstrated antimicrobial activity against various pathogens. The compound's ability to disrupt microbial membranes or inhibit essential enzymes contributes to its efficacy as an antimicrobial agent .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| E. coli | 32 µg/mL | Membrane disruption |

| S. aureus | 16 µg/mL | Enzyme inhibition |

| C. albicans | 64 µg/mL | Cell wall synthesis inhibition |

Drug Design and Lead Optimization

The structural features of this compound make it a valuable scaffold in drug design. Its ability to interact with various biological targets allows researchers to modify its structure for enhanced potency and selectivity .

Case Study: Development of PD-L1 Inhibitors

A recent study explored the modification of quinoline-based compounds to enhance their binding affinity to PD-L1, a critical target in cancer immunotherapy. The synthesized derivatives exhibited improved inhibitory activity compared to the parent compound, highlighting the importance of structural optimization in drug development .

Future Directions and Research Opportunities

The ongoing research into the applications of this compound suggests several future directions:

- Targeting Novel Pathways: Investigating its effects on additional biological pathways could unveil new therapeutic uses.

- Formulation Development: Exploring different formulations may enhance bioavailability and therapeutic efficacy.

- Combination Therapies: Assessing its potential in combination with existing therapies could improve treatment outcomes for complex diseases.

Mechanism of Action

The mechanism of action of 8-((2,5-Dimethylbenzyl)oxy)-2-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA synthesis in cancer cells or interfere with the replication of viruses. The exact molecular targets and pathways depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Implications

- Molecular Weight and Lipophilicity: The target compound (MW 396.53) is intermediate in size compared to the chlorobenzyl derivative (MW 442.99) and the dimethoxyphenyl analogue (MW 349.43). Higher molecular weight in the chlorobenzyl compound may limit blood-brain barrier penetration .

Biological Activity

The compound 8-((2,5-Dimethylbenzyl)oxy)-2-(piperidin-1-yl)quinoline is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinoline core linked to a piperidine group and a dimethylbenzyl ether, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. In particular, studies have shown that compounds with similar structures demonstrate activity against various pathogenic fungi and bacteria. For instance, the compound's ability to inhibit fungal growth has been highlighted in patents discussing related quinoline derivatives .

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. A series of related compounds have shown promising results against different cancer cell lines, including breast cancer (MCF-7) and others. For example, derivatives with a quinoline ring and specific functional groups have been reported to induce apoptosis in cancer cells while exhibiting low cytotoxicity at therapeutic concentrations .

The mechanism by which this compound exerts its effects may involve interaction with G protein-coupled receptors (GPCRs), as suggested by studies on similar compounds . These interactions can lead to downstream signaling pathways that affect cellular proliferation and apoptosis.

Case Studies

- Antiamoebic Activity : A study focused on the synthesis of 2-(quinolin-8-yloxy) acetohydrazones demonstrated that these compounds exhibited higher antiamoebic activity compared to their cyclized products. This suggests that the quinoline moiety plays a crucial role in enhancing biological activity against Entamoeba histolytica .

- Cytotoxicity Studies : In vitro cytotoxicity assays revealed that certain derivatives of quinoline showed selective toxicity towards cancer cells while sparing normal cells. The IC50 values ranged from 1.56 to 50 μM, indicating a favorable therapeutic window for further development .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the recommended synthetic routes for 8-((2,5-Dimethylbenzyl)oxy)-2-(piperidin-1-yl)quinoline, and how can reaction efficiency be optimized?

The synthesis typically involves functionalizing the quinoline core at the 2- and 8-positions. Key steps include:

- Nucleophilic substitution at the 2-position using piperidine under reflux conditions in a polar aprotic solvent (e.g., DMF or DMSO) .

- Etherification at the 8-position via Mitsunobu reaction or SN2 displacement with 2,5-dimethylbenzyl bromide, requiring a base like NaH or K₂CO₃ .

- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. Purify intermediates via column chromatography (silica gel, gradient elution) and confirm structures using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Purity analysis : Use HPLC with a C18 column (acetonitrile/water + 0.1% formic acid, gradient elution) to achieve >95% purity .

- Structural confirmation :

- NMR spectroscopy : Key signals include the piperidine protons (δ 1.5–2.5 ppm, multiplet) and aromatic protons from the quinoline (δ 7.5–8.5 ppm) and dimethylbenzyl groups (δ 6.8–7.2 ppm) .

- Mass spectrometry : Look for the molecular ion peak [M+H]⁺ matching the theoretical molecular weight (C₂₃H₂₆N₂O requires 346.20 g/mol) .

Advanced Research Questions

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound for target binding?

- Piperidine modification : Replace piperidine with morpholine or pyrrolidine to assess the impact of ring size and basicity on receptor affinity .

- Benzyloxy group substitution : Introduce electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups at the 2,5-dimethylbenzyl moiety to evaluate steric/electronic effects .

- Binding assays : Perform competitive radioligand binding assays (e.g., for neurotransmitter receptors) with IC₅₀ calculations. Use molecular docking simulations (AutoDock Vina) to predict binding poses .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Common discrepancies arise from:

- Purity variability : Reproduce synthesis with rigorous purification (e.g., preparative HPLC) and verify via LC-MS .

- Assay conditions : Standardize cell-based assays (e.g., pH, temperature, serum content) to minimize variability. Include positive controls (e.g., known receptor agonists/antagonists) .

- Metabolic instability : Test compound stability in liver microsomes (e.g., human CYP450 enzymes) and adjust experimental timelines accordingly .

Q. What advanced techniques are suitable for studying the compound’s conformational dynamics?

- X-ray crystallography : Co-crystallize the compound with its target protein to resolve binding interactions at atomic resolution .

- Dynamic NMR : Analyze piperidine ring puckering and benzyloxy group rotation rates in solution (e.g., variable-temperature NMR in DMSO-d₆) .

- Molecular dynamics simulations : Use AMBER or GROMACS to model conformational changes over 100-ns trajectories .

Methodological Challenges and Solutions

Q. How can researchers mitigate low yields in the final coupling step of the synthesis?

- Optimize reaction stoichiometry : Use a 1.2:1 molar ratio of 2,5-dimethylbenzyl bromide to the quinoline intermediate to drive the reaction .

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave-assisted synthesis to enhance reaction rates .

Q. What analytical approaches validate the compound’s stability under biological assay conditions?

- Stability profiling : Incubate the compound in PBS (pH 7.4) or cell culture medium at 37°C. Collect samples at 0, 6, 12, and 24 hours for LC-MS analysis .

- Degradation product identification : Use HRMS/MS to characterize byproducts and adjust storage conditions (e.g., -80°C under argon) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.